ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(3-nitrophenyl)-4H-pyran-3-carboxylate
Overview
Description
Ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(3-nitrophenyl)-4H-pyran-3-carboxylate, also known as CACP, is a synthetic compound that belongs to the pyran family. CACP has been widely used in scientific research due to its unique chemical properties and potential applications in various fields.
Mechanism of Action
The exact mechanism of action of ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(3-nitrophenyl)-4H-pyran-3-carboxylate is not fully understood. However, it has been suggested that ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(3-nitrophenyl)-4H-pyran-3-carboxylate may act by inhibiting certain enzymes or signaling pathways in the body, leading to the suppression of various cellular processes.
Biochemical and Physiological Effects:
ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(3-nitrophenyl)-4H-pyran-3-carboxylate has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune system. ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(3-nitrophenyl)-4H-pyran-3-carboxylate has also been found to have neuroprotective effects, which may make it a potential therapeutic agent for neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
Ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(3-nitrophenyl)-4H-pyran-3-carboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity level, which makes it ideal for use in various assays. However, ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(3-nitrophenyl)-4H-pyran-3-carboxylate also has some limitations, such as its relatively high cost and limited availability.
Future Directions
There are several potential future directions for research on ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(3-nitrophenyl)-4H-pyran-3-carboxylate. One area of interest is the development of new synthetic methods for ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(3-nitrophenyl)-4H-pyran-3-carboxylate, which may lead to more efficient and cost-effective production. Another area of interest is the further investigation of ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(3-nitrophenyl)-4H-pyran-3-carboxylate's potential therapeutic applications, particularly in the treatment of neurodegenerative diseases. Additionally, more research is needed to fully understand the mechanism of action of ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(3-nitrophenyl)-4H-pyran-3-carboxylate and its effects on various cellular processes.
Scientific Research Applications
Ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(3-nitrophenyl)-4H-pyran-3-carboxylate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(3-nitrophenyl)-4H-pyran-3-carboxylate has also been studied for its potential as a therapeutic agent for various diseases, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(3-nitrophenyl)-4H-pyran-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O5/c1-2-24-16(21)14-12(7-17)25-15(19)11(8-18)13(14)9-4-3-5-10(6-9)20(22)23/h3-6,13H,2,7,19H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHFPTARTEMLSSD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C#N)N)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(3-nitrophenyl)-4H-pyran-3-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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